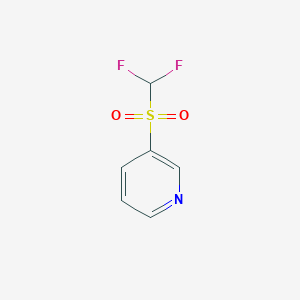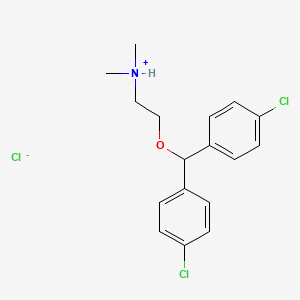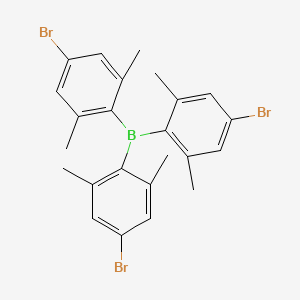
Tris(4-bromo-2,6-dimethylphenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-bromo-2,6-dimethylphenyl)borane is an organoboron compound with the molecular formula C24H24BBr3. It is known for its unique structural properties and is used in various chemical applications. The compound is characterized by the presence of three 4-bromo-2,6-dimethylphenyl groups attached to a central boron atom, making it a valuable reagent in organic synthesis and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-bromo-2,6-dimethylphenyl)borane typically involves the reaction of 4-bromo-2,6-dimethylphenyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography, are employed to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-bromo-2,6-dimethylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted boranes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tris(4-bromo-2,6-dimethylphenyl)borane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in labeling and imaging studies due to its boron content.
Industry: It serves as a catalyst in polymerization reactions and as a precursor for advanced materials.
Wirkmechanismus
The mechanism by which Tris(4-bromo-2,6-dimethylphenyl)borane exerts its effects involves the interaction of the boron atom with various substrates. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Tris(4-methoxy-2,6-dimethylphenyl)borane: Similar in structure but with methoxy groups instead of bromine atoms.
Tris(2,4,6-trifluorophenyl)borane: Contains trifluoromethyl groups, offering different reactivity and applications.
Uniqueness: Tris(4-bromo-2,6-dimethylphenyl)borane is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions and its utility in cross-coupling reactions. The compound’s specific structural features make it particularly effective in catalysis and organic synthesis .
Eigenschaften
Molekularformel |
C24H24BBr3 |
|---|---|
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
tris(4-bromo-2,6-dimethylphenyl)borane |
InChI |
InChI=1S/C24H24BBr3/c1-13-7-19(26)8-14(2)22(13)25(23-15(3)9-20(27)10-16(23)4)24-17(5)11-21(28)12-18(24)6/h7-12H,1-6H3 |
InChI-Schlüssel |
VOEYAZBVWMOXNF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1C)Br)C)(C2=C(C=C(C=C2C)Br)C)C3=C(C=C(C=C3C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



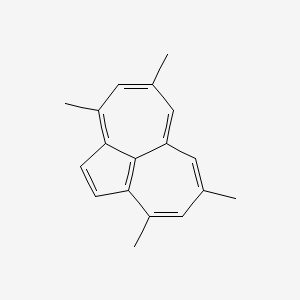
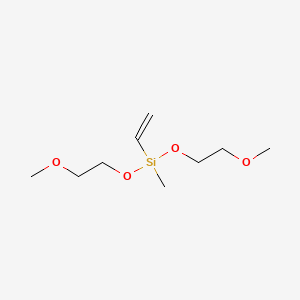
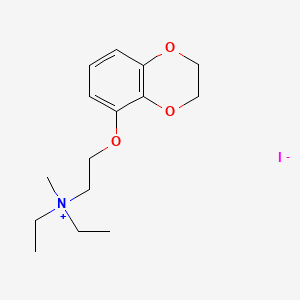
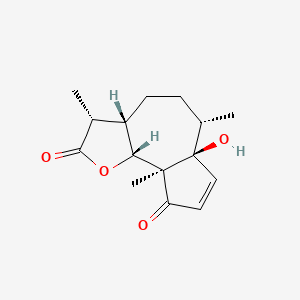

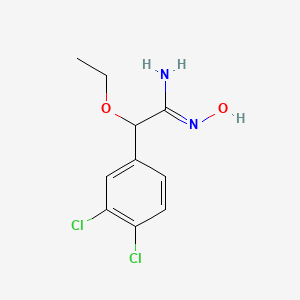

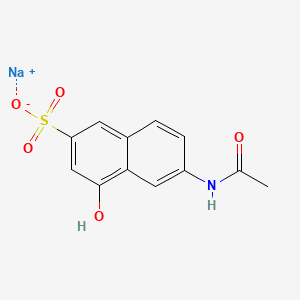
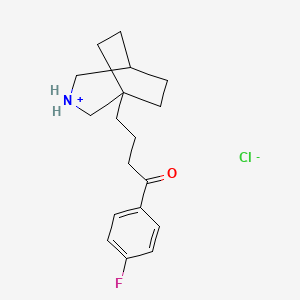
![ethyl (2E)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate](/img/structure/B15341861.png)

